7-(4-methylcyclohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
7-(4-methylcyclohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound of interest is related to a class of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, synthesized for exploring their anti-monoamine oxidase and antitumor activity. These compounds, including various derivatives, have been examined for their potential biological activities, suggesting significant research interest in their therapeutic applications. For detailed synthesis methods and biological activity results, refer to the work by Markosyan et al. (2015) Markosyan, A., Gabrielyan, S. A., Arsenyan, F., & Sukasyan, R. S. (2015). Pharmaceutical Chemistry Journal.
Novel Tricyclic Derivatives
Research by Samoylenko et al. (2002) focuses on creating novel tricyclic derivatives related to the 7-azabenzonorbornene system by reacting 6-methyl-5,6-dihydroisoindolo[2,1-a]quinazolin-5-one with maleinimides. This study contributes to the development of new chemical entities with potential pharmacological properties Samoylenko, V., Voitenko, Z., Donnadieu, B., & Bonnet, J. (2002). Tetrahedron.
Antimicrobial Studies
Pandey et al. (2009) synthesized a series of novel quinazolinones fused with different heterocyclic rings to study their antimicrobial activity. These compounds displayed significant antibacterial and antifungal activities against various pathogens, indicating the compound's potential as a basis for developing new antimicrobial agents Pandey, S., Singh, A., Kumar Singh, A., & Nizamuddin (2009). European Journal of Medicinal Chemistry.
Antioxidant and Anti-Inflammatory Activities
The exploration of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives for their cytotoxic effects and anti-inflammatory properties has been a point of interest. These studies reveal the potential for these compounds to act as multi-potent agents in treating inflammatory diseases and certain cancer cell lines, highlighting the therapeutic versatility of quinazoline derivatives Al-Salahi, R., Gamal-Eldeen, A., Alanazi, A., Al-Omar, M., Marzouk, M., & Fouda, M. (2013). Molecules.
Mechanism of Action
Target of Action
Compounds bearing [1,3]dioxolo-quinoline scaffolds, which are found in quinoline-based natural products, have been associated with various biological roles . These roles include acting as apoptosis inducers, topoisomerase inhibitors, antifungal agents, and antibacterial agents .
Mode of Action
Based on its structural similarity to other [1,3]dioxolo-quinoline compounds, it may interact with its targets to induce apoptosis, inhibit topoisomerases, and exhibit antifungal and antibacterial properties .
Biochemical Pathways
Given its potential roles, it may be involved in the regulation of cell death pathways (apoptosis), dna replication and repair pathways (through topoisomerase inhibition), and various pathways related to fungal and bacterial growth .
Result of Action
Based on its potential roles, it may induce programmed cell death (apoptosis), inhibit the overwinding or underwinding of dna (topoisomerase inhibition), and suppress the growth or reproduction of fungi and bacteria .
Properties
IUPAC Name |
7-(4-methylcyclohexyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-9-2-4-10(5-3-9)18-15(19)11-6-13-14(21-8-20-13)7-12(11)17-16(18)22/h6-7,9-10H,2-5,8H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAAOFNIWJHOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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